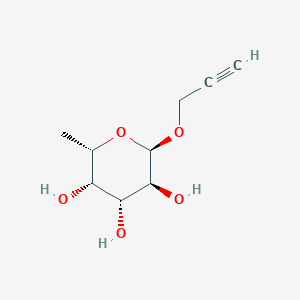

Propargyl alpha-L-fucopyranoside

CAS No.:

Cat. No.: VC13785709

Molecular Formula: C9H14O5

Molecular Weight: 202.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14O5 |

|---|---|

| Molecular Weight | 202.20 g/mol |

| IUPAC Name | (2S,3S,4R,5S,6R)-2-methyl-6-prop-2-ynoxyoxane-3,4,5-triol |

| Standard InChI | InChI=1S/C9H14O5/c1-3-4-13-9-8(12)7(11)6(10)5(2)14-9/h1,5-12H,4H2,2H3/t5-,6+,7+,8-,9+/m0/s1 |

| Standard InChI Key | BVZDJWONINIPAQ-JTPBWFLFSA-N |

| Isomeric SMILES | C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OCC#C)O)O)O |

| SMILES | CC1C(C(C(C(O1)OCC#C)O)O)O |

| Canonical SMILES | CC1C(C(C(C(O1)OCC#C)O)O)O |

Introduction

Chemical Identity and Structural Features

Propargyl alpha-L-fucopyranoside is a 6-deoxy-alpha-L-galacto-hexopyranoside with a molecular weight of 202.20 g/mol . Its IUPAC name, prop-2-ynyl 6-deoxy-alpha-L-galacto-hexopyranoside, reflects the propargyl group (-O-CH-C≡CH) attached to the anomeric carbon of the fucose residue . The compound’s stereochemistry is defined by the (2S,3S,4R,5S,6R) configuration, which preserves the natural alpha-L-fucose orientation critical for lectin recognition .

Spectral and Physicochemical Properties

Nuclear magnetic resonance (NMR) and X-ray crystallography have confirmed the compound’s structure, with key signals at δ 4.85 ppm (H-1, = 3.5 Hz) and δ 2.45 ppm (propargyl protons) in H NMR spectra . The propargyl group introduces a rigid triple bond, enhancing hydrophobic interactions with lectin binding pockets .

Table 1: Key Physicochemical Properties of Propargyl Alpha-L-Fucopyranoside

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHO | |

| Molecular Weight | 202.20 g/mol | |

| CAS Number | 882168-36-7 | |

| Solubility | Polar solvents (DMSO, water) | |

| Melting Point | Not reported | - |

Synthesis and Functionalization Strategies

The synthesis of propargyl alpha-L-fucopyranoside typically involves glycosylation of alpha-L-fucopyranose with propargyl alcohol under acid-catalyzed conditions.

Glycosylation Methodology

In a representative procedure, alpha-L-fucopyranose is activated using boron trifluoride diethyl etherate (BF-OEt) in anhydrous dichloromethane, followed by reaction with propargyl alcohol to yield the protected glycoside . Zemplén deacetylation removes acetyl protecting groups, yielding the final product with >70% efficiency .

Applications in Glycocluster Synthesis

The propargyl group’s alkyne functionality enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating its incorporation into multivalent scaffolds. For example, pentaerythritol-based tetravalent glycoclusters bearing propargyl alpha-L-fucopyranoside exhibited 52-fold higher affinity for Photorhabdus asymbiotica lectin (PHL) than monovalent fucose .

Lectin Binding Mechanisms and Biomedical Relevance

Propargyl alpha-L-fucopyranoside’s primary application lies in its interaction with fucose-specific lectins, which mediate critical biological processes such as immune modulation and bacterial adhesion.

Enhanced Affinity via Propargyl Interactions

Surface plasmon resonance (SPR) studies revealed that propargyl alpha-L-fucopyranoside binds PHL with an IC of 37 nM, a 9,800-fold improvement over L-fucose . The propargyl group engages in hydrophobic interactions with Trp-176 and Tyr-114 in the lectin’s binding pocket, as confirmed by X-ray crystallography .

Table 2: Lectin Binding Affinities of Propargyl Alpha-L-Fucopyranoside Derivatives

| Ligand | Lectin Target | IC (nM) | K (μM) | Source |

|---|---|---|---|---|

| Monovalent propargyl fucose | PHL | 37 | 0.85 | |

| Tetravalent glycocluster | PHL | 1.2 | 0.022 | |

| Propargyl fucose-lactose | PA-IIL (P. aeruginosa) | - | 1.4 |

Anti-Adhesion Therapeutics

In Pseudomonas aeruginosa infections, propargyl alpha-L-fucopyranoside inhibits PA-IIL lectin-mediated bacterial adhesion to host cells. A tetravalent fucosylated lactose glycocluster reduced bacterial adhesion by 89% in ex vivo assays, demonstrating potential for anti-adhesion therapy .

Multivalency and Enhanced Lectin Engagement

Multivalent presentation of propargyl alpha-L-fucopyranoside amplifies lectin binding through the "cluster glycoside effect."

Design Principles for Multivalent Systems

Pentaerythritol and calixarene scaffolds functionalized with propargyl fucose units achieve valency-dependent affinity enhancements. For instance, a hexavalent dendrimer exhibited a 310-fold higher potency than monovalent fucose against PHL .

Thermodynamic Insights

Isothermal titration calorimetry (ITC) studies demonstrated that tetravalent glycoclusters bind PA-IIL with a stoichiometry (n) of 1.2 ± 0.1, indicating cross-linking of multiple lectin monomers . The entropy-driven binding (ΔS = +98 J/mol·K) suggests multivalent interactions compensate for solvation penalties .

Future Directions and Clinical Implications

Propargyl alpha-L-fucopyranoside’s versatility positions it as a cornerstone for developing glycomimetic drugs. Ongoing research aims to optimize scaffold geometries for targeting lectins in cancer and infectious diseases.

Challenges in Therapeutic Translation

Key hurdles include improving metabolic stability and reducing off-target interactions. Propargyl-modified glycoclusters show promise, but in vivo pharmacokinetic studies remain limited.

Emerging Applications in Diagnostics

Functionalization with fluorescent tags enables lectin detection in bioimaging. A propargyl fucose-cyanine5 conjugate achieved nanomolar sensitivity in lectin staining assays, highlighting diagnostic potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume